molecular formula C14H13N3OS B2750113 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea CAS No. 299207-81-1

1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea

Cat. No. B2750113
CAS RN: 299207-81-1
M. Wt: 271.34
InChI Key: NNUQNQHIDUAHFO-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression by removing acetyl groups from histones. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea has been shown to exhibit various biochemical and physiological effects. Studies have reported that the compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. Additionally, the compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anticancer, antiviral, and antifungal activities, which make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and toxicity. Additionally, the compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea has been reported through various methods. One of the methods involves the reaction of 5-indolylcarboxaldehyde and 2-furfurylamine in the presence of thiourea and acetic acid. The reaction leads to the formation of the target compound with a yield of 85%.

Scientific Research Applications

1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antifungal activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, the compound has been shown to exhibit antifungal activity against Candida albicans.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c19-14(16-9-12-2-1-7-18-12)17-11-3-4-13-10(8-11)5-6-15-13/h1-8,15H,9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQNQHIDUAHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea

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